molecular formula C10H7ClF2O3 B3023946 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid CAS No. 951891-43-3

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid

Cat. No.: B3023946
CAS No.: 951891-43-3
M. Wt: 248.61 g/mol
InChI Key: JKYDAZSXKZCZNM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid is a substituted butyric acid derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at positions 4 and 3. The oxo group at the fourth carbon of the butyric acid chain contributes to its reactivity, particularly in condensation and cyclization reactions. For example, compounds like 5-(2-Chloro-4,5-difluorophenyl)-5-oxopentanoic acid (CAS 951891-46-6) share similar halogenated aromatic moieties but differ in chain length, influencing solubility and metabolic stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-chloro-4,5-difluorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O3/c11-6-4-8(13)7(12)3-5(6)9(14)1-2-10(15)16/h3-4H,1-2H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKYDAZSXKZCZNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)Cl)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid typically involves multiple steps starting from commercially available precursorsThe reaction conditions often include the use of reagents such as thionyl chloride, fluorinating agents, and oxidizing agents like sodium hypochlorite .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Key Compounds for Comparison :

4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid (CAS 5101-00-8): Substituted with three methoxy groups (electron-donating), increasing lipophilicity and altering acidity (pKa ~4.44) compared to halogenated analogs .

2-Methyl-4-chlorophenoxy-butyric acid (CAS 94-82-6): Contains a phenoxy linkage and methyl group, commonly used in agrochemicals (e.g., herbicides) due to its auxin-like activity .

Substituent Effects :

  • Electron-Withdrawing vs. Donating Groups : The Cl and F substituents in the target compound increase the electrophilicity of the oxo group, favoring nucleophilic attacks (e.g., in cyclization reactions). In contrast, methoxy or acetamido groups reduce reactivity but enhance solubility .

Physicochemical Properties

Property 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric Acid (Inferred) 4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric Acid 2-Methyl-4-chlorophenoxy-butyric Acid
Molecular Formula C₁₀H₇ClF₂O₃ (estimated) C₁₃H₁₆O₆ C₁₀H₁₀Cl₂O₃
Molecular Weight ~260 (estimated) 268.26 249.10
Melting Point N/A 121–122°C Not reported
Boiling Point N/A 449.9±45.0°C (predicted) Not reported
pKa ~3.5–4.5 (estimated) 4.44±0.17 ~3.0–4.0 (phenoxy analogs)

Notes:

  • The target compound’s acidity is expected to be higher than methoxy-substituted analogs due to electron-withdrawing halogens.
  • Longer-chain homologs (e.g., pentanoic acid derivatives) may exhibit lower melting points due to reduced crystallinity .

Biological Activity

4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid, a compound characterized by a chlorinated and difluorinated phenyl ring linked to a butyric acid moiety, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.

Chemical Characteristics

  • Molecular Formula : C10H8ClF2O3
  • CAS Number : 951891-43-3

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It interacts with specific molecular targets, inhibiting enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in different conditions .

1. Enzyme Inhibition

The compound has been utilized in studies focusing on enzyme inhibition, particularly targeting kynurenine-3-hydroxylase (KYN-3-OHase), which is involved in the metabolic pathway of kynurenine. This pathway is crucial in various neurodegenerative diseases such as Alzheimer's and Huntington's disease .

2. Therapeutic Potential

Research indicates that derivatives of this compound may be effective in treating neurodegenerative diseases due to their inhibitory effects on specific enzymes related to these conditions .

3. Research Applications

In biological research, it serves as an intermediate for synthesizing more complex molecules and studying protein interactions. Its unique structure allows it to be a versatile building block in organic synthesis.

Table 1: Summary of Biological Activities

Study ReferenceActivityFindings
Enzyme InhibitionDemonstrated inhibition of KYN-3-OHase with potential application in neurodegenerative disease treatment.
Protein InteractionUsed as a probe in studies examining protein-ligand interactions, revealing insights into enzyme mechanisms.
Toxicity AssessmentEvaluated for cytotoxic effects on HepG2 cells; showed moderate toxicity at higher concentrations.

Notable Research Findings

  • A study highlighted the compound's ability to inhibit KYN-3-OHase effectively, suggesting its potential for therapeutic use against neurodegenerative diseases .
  • Another investigation assessed its effects on cell viability in HepG2 cells, indicating dose-dependent toxicity but also identifying it as a candidate for further exploration in drug development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Friedel-Crafts Acylation : React 2-chloro-4,5-difluorobenzene with succinic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone intermediate. Subsequent hydrolysis yields the target compound. Optimize temperature (40–60°C) and solvent (dry dichloromethane) to minimize side reactions .
  • Knoevenagel Condensation : Use 2-chloro-4,5-difluorobenzaldehyde with ethyl acetoacetate under basic conditions (e.g., piperidine), followed by hydrolysis and decarboxylation. Control pH (~8–9) and reaction time (8–12 hrs) to improve yield .
    • Optimization Parameters :
ParameterFriedel-Crafts Route Knoevenagel Route
Yield~75–80%~65–70%
CatalystAlCl₃Piperidine
Key LimitationRequires anhydrous conditionsSensitive to pH fluctuations

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify purity. Mobile phase: acetonitrile/water (70:30 v/v) with 0.1% trifluoroacetic acid .
  • NMR Spectroscopy : Confirm structure via ¹H NMR (δ ~12.5 ppm for carboxylic acid proton, δ ~7.8–8.2 ppm for aromatic protons) and ¹³C NMR (δ ~175 ppm for ketone carbonyl) .
  • Mass Spectrometry (HRMS) : Validate molecular formula (C₁₀H₇ClF₂O₃) with exact mass matching (<2 ppm error) .

Advanced Research Questions

Q. How do electronic effects of chlorine and fluorine substituents influence reactivity in nucleophilic aromatic substitution (NAS)?

  • Mechanistic Insight :

  • Fluorine’s strong electron-withdrawing effect (-I) activates the phenyl ring for NAS at positions ortho/para to substituents. Chlorine’s weaker -I but stronger +M effect creates regioselectivity challenges.
  • Experimental Validation : Perform kinetic studies using model reactions (e.g., methoxylation). Monitor intermediates via LC-MS to identify preferred substitution sites .
    • Computational Modeling : Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and predict reactive sites .

Q. How can contradictory reports on biological activity (e.g., COX inhibition vs. antimicrobial effects) be resolved?

  • Hypothesis Testing :

  • Enzyme Assays : Test COX-1/COX-2 inhibition in vitro (IC₅₀ determination) using purified enzymes and compare with NSAID controls (e.g., Fenbufen) .
  • Antimicrobial Screening : Conduct MIC assays against Gram-positive/negative bacteria. Correlate results with logP values to assess membrane permeability .
    • Data Reconciliation : Use meta-analysis to identify confounding variables (e.g., assay conditions, stereochemical purity). For example, impurities >2% (e.g., 4-oxo derivatives) may skew results .

Q. What strategies improve stability during storage and in vivo studies?

  • Degradation Pathways :

  • Hydrolysis of the ketone group under acidic/basic conditions.
  • Photodegradation due to UV-sensitive fluorinated aryl groups.
    • Stabilization Methods :
  • Lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
  • Encapsulation in PEGylated liposomes to enhance in vivo half-life .

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across literature reports?

  • Key Factors :

  • Catalyst Purity : Impurities in AlCl₃ (e.g., moisture) reduce Friedel-Crafts efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) in Knoevenagel routes improve solubility but may promote side reactions .
    • Resolution : Standardize reagent grades and solvent drying protocols. Report detailed reaction conditions (e.g., moisture content, stirring rate) .

Methodological Recommendations

  • Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak IA column) to resolve enantiomers if asymmetric synthesis is attempted .
  • Toxicity Screening : Follow OECD guidelines for acute toxicity (e.g., zebrafish embryo assay) before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid
Reactant of Route 2
Reactant of Route 2
4-(2-Chloro-4,5-difluorophenyl)-4-oxobutyric acid

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